molecular formula C18H27N3O5 B2996416 Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate CAS No. 1903565-80-9

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate

Cat. No.: B2996416
CAS No.: 1903565-80-9
M. Wt: 365.43
InChI Key: FPPDJJGVCXVHIZ-UHFFFAOYSA-N
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Description

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a synthetic compound known for its complex structure and multifaceted applications in scientific research. Its architecture includes nicotinamide, which is a vital component in cellular metabolism, and tetrahydrofuran, which introduces a degree of hydrophobicity and enhances its solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions : The synthesis of Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate generally involves multi-step organic synthesis techniques. Typical starting materials may include 3-aminopropylamine, nicotinic acid, and tetrahydrofuran. The process begins with the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by coupling reactions to introduce the nicotinamido and tetrahydrofuran moieties. The reaction conditions often require temperature control, inert atmospheres, and specific catalysts to drive the formation of the desired product.

Industrial Production Methods

: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.

Chemical Reactions Analysis

Types of Reactions : This compound can undergo various chemical reactions, including:

  • Oxidation

    : Typically involves reagents like potassium permanganate or chromium trioxide.

  • Reduction

    : Commonly uses reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution

    : Nucleophilic substitution reactions, often facilitated by alkali metals or organic bases.

Common Reagents and Conditions

: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).

Major Products Formed

: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate finds use in various scientific domains, such as:

  • Chemistry

    : It acts as an intermediate in organic synthesis, helping to construct more complex molecular architectures.

  • Biology

    : Used in enzymatic assays and cellular studies due to its ability to permeate cell membranes.

  • Medicine

    : Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry

    : Employed in materials science for the development of advanced polymers and coatings.

Mechanism of Action

The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.

Comparison with Similar Compounds

Compared to other compounds with similar structures, Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate stands out due to its unique combination of nicotinamide and tetrahydrofuran. Similar compounds might include those with different protecting groups or variations in the length and composition of the propyl linker, such as:

  • Nicotinamide derivatives

    : Including simpler structures without the tetrahydrofuran group.

  • Tetrahydrofuran-containing amides

    : With different amine functionalities or protecting groups.

Properties

IUPAC Name

tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDJJGVCXVHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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